molecular formula C11H14BrNO2S B1266403 1-((4-Bromophenyl)sulfonyl)piperidine CAS No. 834-66-2

1-((4-Bromophenyl)sulfonyl)piperidine

Cat. No.: B1266403
CAS No.: 834-66-2
M. Wt: 304.21 g/mol
InChI Key: AVWJTUSLSQWCFK-UHFFFAOYSA-N
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Description

1-((4-Bromophenyl)sulfonyl)piperidine is an organic compound with the molecular formula C11H14BrNO2S It is characterized by the presence of a piperidine ring substituted with a 4-bromophenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-((4-Bromophenyl)sulfonyl)piperidine can be synthesized through a multi-step process. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with piperidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-((4-Bromophenyl)sulfonyl)piperidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding piperidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Scientific Research Applications

1-((4-Bromophenyl)sulfonyl)piperidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((4-Bromophenyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activities. Additionally, the bromophenyl group can engage in π-π interactions with aromatic residues, stabilizing the compound-protein complex .

Comparison with Similar Compounds

  • 1-((2-Bromophenyl)sulfonyl)piperidine
  • 1-((4-Chlorophenyl)sulfonyl)piperidine
  • 1-((4-Methylphenyl)sulfonyl)piperidine

Comparison: 1-((4-Bromophenyl)sulfonyl)piperidine is unique due to the presence of the bromine atom, which imparts distinct electronic properties and reactivity. Compared to its analogs, it exhibits higher reactivity in nucleophilic substitution reactions and forms more stable complexes with proteins due to the bromine’s electron-withdrawing effect .

Properties

IUPAC Name

1-(4-bromophenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2S/c12-10-4-6-11(7-5-10)16(14,15)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWJTUSLSQWCFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50232319
Record name Piperidine, 1-((p-bromophenyl)sulfonyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

834-66-2
Record name 1-[(4-Bromophenyl)sulfonyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=834-66-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-((p-bromophenyl)sulfonyl)-
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Record name 834-66-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Piperidine, 1-((p-bromophenyl)sulfonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50232319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Diisopropylethylamine (2.09 mL, 11.7 mmol) was added at 0° C. to a stirred solution of piperidine (0.40 g, 4.7 mmol) in tetrahydrofuran (10 mL) and the reaction mixture was stirred at room temperature for 15 minutes. A 0.1 M solution of 4-bromo-benzenesulfonyl chloride (1.20 g, 4.7 mmol) in tetrahydrofuran was added at room temperature and the reaction mixture was stirred at room temperature for 2 hours. The solvent was evaporated off under reduced pressure. The residue was diluted with ethyl acetate, and the inorganic salts were filtered through a celite bed. The filtrate was washed with 2 N aqueous HCl, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford 1-(4-bromobenzenesulfonyl)-piperidine, which was used in subsequent reactions without further purification. MS cald. for C11H14BrNO2S [M+] 304, obsd. 304.
Quantity
2.09 mL
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
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0 (± 1) mol
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reactant
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1.2 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

According to general procedure C, 4-Bromobenzene sulfonyl chloride (0.40 g, 1.56 mmol) and piperidine (0.38 mL, 3.90 mmol) were stirred together in dry dichloromethane (5 mL) for 16 hours. 1-[(4-bromophenyl)sulfonyl]piperidine (0.13 g) was provided after purification. HRMS: calcd for C11H14BrNO2S+H+, 304.00014; found (ESI, [M+H]+), 304.0009. HPLC purity 99.2% at 210-370 nm, 9.8 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 min.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.38 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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